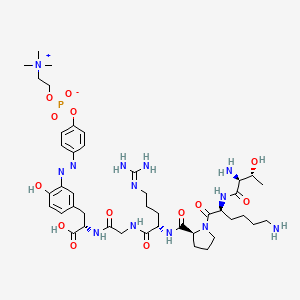

Dazdotuftide

説明

特性

CAS番号 |

2522933-44-2 |

|---|---|

分子式 |

C43H68N13O13P |

分子量 |

1006.1 g/mol |

IUPAC名 |

[4-[[5-[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-2-carboxyethyl]-2-hydroxyphenyl]diazenyl]phenyl] 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C43H68N13O13P/c1-26(57)37(45)40(62)52-31(9-5-6-18-44)41(63)55-20-8-11-34(55)39(61)51-30(10-7-19-48-43(46)47)38(60)49-25-36(59)50-33(42(64)65)24-27-12-17-35(58)32(23-27)54-53-28-13-15-29(16-14-28)69-70(66,67)68-22-21-56(2,3)4/h12-17,23,26,30-31,33-34,37,57H,5-11,18-22,24-25,44-45H2,1-4H3,(H10-,46,47,48,49,50,51,52,53,58,59,60,61,62,64,65,66,67)/t26-,30+,31+,33+,34+,37+/m1/s1 |

InChIキー |

VXUMKMXYKWBBDK-JERYHNGXSA-N |

異性体SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CC2=CC(=C(C=C2)O)N=NC3=CC=C(C=C3)OP(=O)([O-])OCC[N+](C)(C)C)C(=O)O)N)O |

正規SMILES |

CC(C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC2=CC(=C(C=C2)O)N=NC3=CC=C(C=C3)OP(=O)([O-])OCC[N+](C)(C)C)C(=O)O)N)O |

製品の起源 |

United States |

Foundational & Exploratory

A Technical Guide to the Novel Synthetic Peptide Conjugate of Tuftsin and Phosphorylcholine (TPC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of a novel synthetic peptide conjugate, Tuftsin-Phosphorylcholine (TPC). TPC is a bi-functional immunomodulatory molecule that combines the natural tetrapeptide tuftsin (B1682037) with the helminth-derived immunomodulator, phosphorylcholine (B1220837). Preclinical studies in murine models of autoimmune diseases, including rheumatoid arthritis, systemic lupus erythematosus, and colitis, have demonstrated significant therapeutic efficacy. TPC has been shown to ameliorate disease severity by modulating both innate and adaptive immune responses, characterized by a reduction in pro-inflammatory cytokines and an expansion of regulatory T and B cell populations. This guide details the synthesis of TPC, its proposed mechanism of action, and provides in-depth experimental protocols for its evaluation. All quantitative data from cited preclinical studies are summarized for comparative analysis.

Introduction

Autoimmune diseases are characterized by a dysregulated immune response directed against self-antigens, leading to chronic inflammation and tissue damage. Current therapeutic strategies often involve broad immunosuppression, which can result in significant side effects. There is a pressing need for novel therapies that can selectively modulate the immune system to restore tolerance.

The "hygiene hypothesis" suggests that exposure to certain microorganisms and helminths can protect against the development of autoimmune and allergic diseases.[1] Helminths, in particular, have evolved sophisticated mechanisms to modulate the host immune response to ensure their survival, often leading to a suppression of inflammatory responses.[1][2][3] One of the key molecules secreted by helminths is phosphorylcholine (PC), which has been shown to possess potent immunomodulatory properties.[2]

Tuftsin is a naturally occurring tetrapeptide (Thr-Lys-Pro-Arg) derived from the Fc portion of the immunoglobulin G heavy chain. It is known to stimulate various functions of phagocytic cells and has broader immunomodulating activities.

The novel synthetic peptide conjugate, Tuftsin-Phosphorylcholine (TPC), was developed to harness the immunomodulatory properties of both these molecules into a single, bi-functional entity. TPC has shown considerable promise in preclinical models of various autoimmune diseases, including collagen-induced arthritis (CIA), lupus nephritis, and dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis.

Synthesis of Tuftsin-Phosphorylcholine (TPC)

The synthesis of TPC involves a multi-step process that begins with the solid-phase synthesis of a modified tuftsin peptide, followed by the chemical conjugation of phosphorylcholine.

Synthesis of a C-terminally extended Tuftsin peptide

The native tuftsin sequence (Thr-Lys-Pro-Arg) is extended with a Glycine and a Tyrosine residue at the C-terminus (Thr-Lys-Pro-Arg-Gly-Tyr). The additional tyrosine provides a reactive site for the subsequent conjugation of phosphorylcholine via an azo bond. The peptide is synthesized using standard solid-phase peptide synthesis (SPPS) protocols.

Conjugation of Phosphorylcholine

The phosphorylcholine moiety is introduced by coupling tuftsin to diazotized 4-aminophenylphosphorylcholine (B43401). This creates a stable azo bond between the tyrosine residue of the peptide and the phosphorylcholine derivative. The final conjugate is then purified and characterized by mass spectrometry, amino acid analysis, and high-performance liquid chromatography (HPLC).

Mechanism of Action

TPC is proposed to have a bi-functional mechanism of action, with each component of the conjugate targeting different aspects of the immune response.

-

Tuftsin Moiety: The tuftsin component of TPC is believed to interact with neuropilin-1 (Nrp1), a receptor found on various immune cells, including macrophages and T cells. This interaction is thought to promote the polarization of macrophages towards an anti-inflammatory M2 phenotype, leading to the secretion of the anti-inflammatory cytokine IL-10. The tuftsin moiety also contributes to the expansion of regulatory T cells (Tregs).

-

Phosphorylcholine Moiety: The phosphorylcholine component is hypothesized to interact with Toll-like receptor 4 (TLR4). This interaction is thought to inhibit the NF-κB signaling pathway, a key pathway in the inflammatory response, thereby reducing the production of pro-inflammatory cytokines.

The synergistic action of both moieties results in a potent immunomodulatory effect, shifting the immune balance from a pro-inflammatory to an anti-inflammatory and regulatory state.

Signaling Pathway Diagram

Caption: Proposed bi-functional mechanism of action of TPC.

Preclinical Efficacy Data

TPC has been evaluated in several murine models of autoimmune diseases, demonstrating significant therapeutic effects. The following tables summarize the key quantitative findings from these studies.

Table 1: Effect of TPC on Arthritis Severity in a Collagen-Induced Arthritis (CIA) Murine Model

| Treatment Group | Mean Arthritis Score (Day 35) | Reference |

| TPC | 6.8 ± 0.8 | |

| PBS | 13.8 ± 0.45 | |

| Tuftsin | 13.1 ± 0.64 | |

| Phosphorylcholine | 14.0 ± 0.4 | |

| Untreated | 12.0 ± 0.8 | |

| Data are presented as mean ± SD. TPC treatment resulted in a significantly lower arthritis score compared to all control groups (P < 0.001). |

Table 2: Effect of TPC on Cytokine Secretion in Splenocytes from CIA Mice

| Cytokine | Fold Change TPC vs. Control | P-value | Reference |

| TNF-α | 3.13-fold decrease vs. PBS | < 0.001 | |

| IL-1β | 2.76-fold decrease vs. PBS | < 0.001 | |

| IL-6 | 1.75-fold decrease vs. PBS | < 0.001 | |

| IL-17 | 1.23-fold decrease vs. PBS | < 0.001 | |

| IL-10 | 5.85-fold increase vs. CIA | < 0.001 | |

| Control groups include PBS, tuftsin alone, and phosphorylcholine alone. |

Table 3: Effect of TPC on Regulatory Immune Cell Populations in CIA Mice

| Cell Population | Mean Percentage in TPC-treated Mice | Fold Increase vs. PBS | P-value | Reference |

| CD4+CD25+FOXP3+ Tregs | Not specified | Significantly increased | < 0.001 | |

| IL-10+CD5+CD1d+ Bregs | 13.73% | 34-fold | < 0.001 |

Table 4: Effect of TPC in a Murine Model of Lupus Nephritis

| Parameter | TPC-treated | PBS-treated (Control) | P-value | Reference |

| Proteinuria | Significantly decreased | - | < 0.001 | |

| Anti-dsDNA antibodies | Significantly decreased | - | < 0.001 | |

| IFN-γ production | Inhibited | - | < 0.001 | |

| IL-1β production | Inhibited | - | < 0.001 | |

| IL-6 production | Inhibited | - | < 0.001 | |

| IL-10 expression | Enhanced | - | < 0.001 |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the preclinical evaluation of TPC.

Synthesis of Tuftsin-Phosphorylcholine (TPC)

Caption: Workflow for the synthesis of TPC.

Protocol for Solid-Phase Peptide Synthesis of Tuftsin-Gly-Tyr:

-

Resin Preparation: Swell Rink amide resin in N,N-dimethylformamide (DMF) for 1-2 hours.

-

First Amino Acid Coupling: Couple Fmoc-Tyr(tBu)-OH to the resin using a suitable coupling agent such as HBTU/HOBt in the presence of a base like N,N-diisopropylethylamine (DIEA) in DMF.

-

Fmoc Deprotection: Remove the Fmoc protecting group using 20% piperidine (B6355638) in DMF.

-

Subsequent Amino Acid Couplings: Sequentially couple the remaining amino acids (Fmoc-Gly-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Pro-OH, Fmoc-Lys(Boc)-OH, Fmoc-Thr(tBu)-OH) using the same coupling and deprotection steps.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water).

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.

Protocol for Diazotization and Conjugation:

-

Diazotization: Dissolve 4-aminophenylphosphorylcholine in a cold, acidic solution (e.g., HCl). Add a solution of sodium nitrite (B80452) dropwise while maintaining a low temperature (0-5°C) to form the diazonium salt.

-

Azo Coupling: Add the purified Tuftsin-Gly-Tyr peptide to the freshly prepared diazonium salt solution. Adjust the pH to slightly alkaline to facilitate the coupling reaction with the tyrosine residue.

-

Purification: Purify the TPC conjugate by RP-HPLC to remove unreacted starting materials and byproducts.

-

Final Characterization: Confirm the structure and purity of the final TPC product by mass spectrometry, amino acid analysis, and analytical RP-HPLC.

Collagen-Induced Arthritis (CIA) in DBA/1 Mice

Materials:

-

Male DBA/1 mice, 8-10 weeks old

-

Bovine type II collagen

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

0.1 M acetic acid

Protocol:

-

Preparation of Collagen Emulsion: Dissolve bovine type II collagen in 0.1 M acetic acid at 4°C to a final concentration of 2 mg/mL. Emulsify the collagen solution with an equal volume of CFA.

-

Primary Immunization (Day 0): Inject 100 µL of the collagen/CFA emulsion intradermally at the base of the tail of each mouse.

-

Booster Immunization (Day 21): Prepare a collagen emulsion with IFA as described in step 1. Inject 100 µL of the collagen/IFA emulsion intradermally at a site different from the primary injection.

-

Arthritis Scoring: Beginning on day 21, monitor the mice daily for the onset and severity of arthritis. Score each paw on a scale of 0-4 based on the degree of erythema, swelling, and ankylosis. The maximum score per mouse is 16.

-

Treatment: Initiate treatment with TPC (or control substances) when a clinical score of 2-4 is reached. Administer TPC subcutaneously at a dose of 5 µ g/mouse , three times per week.

Histological Analysis of Joints

Protocol:

-

Tissue Collection and Preparation: At the end of the study, euthanize the mice and dissect the hind paws. Fix the paws in 10% neutral buffered formalin for 24-48 hours.

-

Decalcification: Decalcify the fixed tissues in a suitable decalcifying solution (e.g., 10% EDTA) for 7-14 days.

-

Processing and Embedding: Dehydrate the decalcified tissues through a series of graded alcohols, clear in xylene, and embed in paraffin (B1166041) wax.

-

Sectioning and Staining: Cut 5 µm thick sections and stain with Hematoxylin and Eosin (H&E) for general morphology and with Safranin O-Fast Green to visualize cartilage.

-

Histological Scoring: Score the stained sections for inflammation, pannus formation, cartilage damage, and bone erosion using a standardized scoring system such as the OARSI histopathology grading system.

Measurement of Cytokine Levels by ELISA

Protocol:

-

Sample Collection: At the end of the study, collect spleens from the mice. Prepare single-cell suspensions of splenocytes.

-

In Vitro Stimulation: Culture the splenocytes in the presence or absence of a stimulant (e.g., anti-CD3/CD28 antibodies or collagen) for 48-72 hours.

-

Supernatant Collection: Centrifuge the culture plates and collect the supernatants.

-

ELISA: Measure the concentrations of TNF-α, IL-1β, IL-6, and IL-10 in the culture supernatants using commercially available ELISA kits according to the manufacturer's instructions.

Flow Cytometric Analysis of Regulatory T and B Cells

Protocol:

-

Cell Preparation: Prepare single-cell suspensions of splenocytes as described above.

-

Surface Staining: Incubate the cells with a cocktail of fluorescently-labeled antibodies against surface markers. For Tregs, use antibodies against CD4 and CD25. For Bregs, use antibodies against CD19, CD5, and CD1d.

-

Intracellular Staining (for Tregs): Fix and permeabilize the cells using a commercial Foxp3 staining buffer set. Then, stain with a fluorescently-labeled antibody against Foxp3.

-

Intracellular Staining (for Bregs): For IL-10 producing Bregs, stimulate the splenocytes in vitro with a cocktail that includes a protein transport inhibitor (e.g., Brefeldin A) for the last few hours of culture. Then, fix, permeabilize, and stain for intracellular IL-10.

-

Data Acquisition and Analysis: Acquire the data on a flow cytometer and analyze using appropriate software. Gate on the lymphocyte population, then identify Tregs as CD4+CD25+Foxp3+ cells and Bregs as CD19+CD5+CD1d+IL-10+ cells.

Conclusion

The novel synthetic peptide conjugate TPC represents a promising therapeutic candidate for the treatment of autoimmune diseases. Its bi-functional mechanism of action, targeting both innate and adaptive immune pathways, allows for a multi-pronged approach to restoring immune homeostasis. The significant preclinical efficacy observed in various murine models of autoimmunity, coupled with a favorable safety profile, warrants further investigation and development of TPC as a potential new therapy for patients with these debilitating conditions. This technical guide provides a comprehensive resource for researchers and drug development professionals interested in furthering the understanding and application of this innovative immunomodulatory agent.

References

Dazdotuftide: A Deep Dive into its Structure-Activity Relationship and Therapeutic Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Dazdotuftide (formerly known as TRS01) is a first-in-class immunomodulatory agent currently in late-stage clinical development for the treatment of non-infectious uveitis and other inflammatory ocular diseases. It is a synthetic conjugate of two endogenous molecules: the immunomodulatory tetrapeptide tuftsin (B1682037) and the anti-inflammatory molecule phosphorylcholine (B1220837). This unique composition allows this compound to exert a dual-target mechanism of action, positioning it as a promising non-steroidal therapeutic. This guide provides a comprehensive overview of the available preclinical and clinical data on this compound, with a focus on its structure-activity relationship (SAR), mechanism of action, and the experimental methodologies used to elucidate its biological functions. While specific quantitative SAR data for this compound and its analogs are not publicly available, this document synthesizes the existing knowledge to provide a framework for understanding its therapeutic potential.

Introduction to this compound

This compound is a novel chemical entity (NCE) developed by Tarsier Pharma. It is a bio-inspired molecule designed to harness the body's own mechanisms to resolve inflammation. The drug is a conjugate of tuftsin (Threonyl-lysyl-prolyl-arginine) and phosphorylcholine, linked covalently.[1][2] This design is based on the principle of combining the immunomodulatory properties of tuftsin with the anti-inflammatory effects of phosphorylcholine, a molecule found on the surface of helminths that helps them evade the host immune system.[2][3] this compound is being developed as both a topical eye drop formulation (TRS01) for anterior eye conditions and a slow-release intravitreal injection for posterior eye diseases.[4]

Structure and Chemical Properties

The chemical structure of this compound, as detailed in its PubChem entry, reveals a complex molecule incorporating the tuftsin peptide and a phosphorylcholine moiety.

PubChem CID: 163203622 Molecular Formula: C43H68N13O13P Molecular Weight: 1006.1 g/mol Synonyms: this compound, TRS-01, 2522933-44-2

The synthesis of a similar tuftsin-phosphorylcholine conjugate has been described as involving the coupling of tuftsin to diazotized 4-aminophenyphosphorylchloride to form an azo bond.

Mechanism of Action

This compound's therapeutic effect is derived from its dual mechanism of action that targets key inflammatory pathways:

-

Inhibition of the Toll-Like Receptor 4 (TLR4) Signaling Pathway: this compound inhibits the pro-inflammatory NF-κB signaling pathway by targeting Toll-Like-Receptor 4 (TLR4). NF-κB is a critical transcription factor that, when activated, promotes the expression of numerous inflammatory cytokines and mediators. By inhibiting this pathway, this compound can effectively suppress the inflammatory cascade.

-

Polarization of Macrophages: The drug induces a phenotypic switch in macrophages from a pro-inflammatory M1 state to an anti-inflammatory M2 state. M2 macrophages are involved in the resolution of inflammation and tissue repair, in part through the secretion of anti-inflammatory cytokines like IL-10.

Additionally, some reports suggest that this compound may also target Neuropilin-1 (NRP1) and Angiotensin-Converting Enzyme 2 (ACE2).

Signaling Pathway

The following diagram illustrates the proposed signaling pathway for this compound's anti-inflammatory effects.

Structure-Activity Relationship (SAR)

A comprehensive, quantitative structure-activity relationship for this compound is not publicly available. Such studies are typically proprietary to the developing pharmaceutical company. However, based on the known components of this compound, a qualitative SAR can be inferred.

The biological activity of this compound is a composite of the activities of its two main components, tuftsin and phosphorylcholine, and the linker that connects them.

-

Tuftsin Moiety (Thr-Lys-Pro-Arg): This tetrapeptide is the primary immunomodulatory component. Modifications to this peptide sequence would likely have a significant impact on activity. For example, substitution of the amino acids, particularly the N-terminal threonine and the C-terminal arginine, could alter its binding to its receptors and its overall efficacy.

-

Phosphorylcholine Moiety: This component is crucial for the anti-inflammatory effects, particularly the M2 macrophage polarization. Changes to the phosphorylcholine headgroup or the length and composition of its attachment to the linker could modulate its interaction with its molecular targets.

-

Linker: The nature of the linker connecting tuftsin and phosphorylcholine is critical for ensuring that both moieties can adopt the correct conformation to interact with their respective targets. The length, flexibility, and chemical nature of the linker can influence the overall potency and pharmacokinetic properties of the molecule.

Quantitative Data on Biological Activity

Detailed quantitative data from preclinical studies, such as binding affinities (Ki, Kd) and functional assay potencies (IC50, EC50), have not been disclosed in the public domain. The tables below are placeholders to indicate the types of data that would be essential for a complete SAR analysis.

Table 1: In Vitro Binding Affinity of this compound and Analogs

| Compound | Target | Assay Type | Binding Affinity (Ki/Kd, nM) |

|---|---|---|---|

| This compound | TLR4 | Radioligand Binding | Data not available |

| Analog 1 | TLR4 | Radioligand Binding | Data not available |

| Analog 2 | TLR4 | Radioligand Binding | Data not available |

| ... | ... | ... | ... |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific values are not publicly available.

Table 2: In Vitro Functional Activity of this compound and Analogs

| Compound | Assay | Endpoint | Potency (IC50/EC50, nM) |

|---|---|---|---|

| This compound | NF-κB Reporter Assay | Inhibition of NF-κB activation | Data not available |

| This compound | Macrophage Polarization | M2 Marker Expression | Data not available |

| Analog 1 | NF-κB Reporter Assay | Inhibition of NF-κB activation | Data not available |

| Analog 2 | Macrophage Polarization | M2 Marker Expression | Data not available |

| ... | ... | ... | ... |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific values are not publicly available.

Experimental Protocols

Detailed experimental protocols for the assays used to characterize this compound are proprietary. However, based on the described mechanism of action, the following are general methodologies for the key experiments that would be conducted.

TLR4 Binding Assay

A competitive radioligand binding assay could be used to determine the affinity of this compound for the TLR4 receptor.

-

Objective: To quantify the binding affinity of this compound to the TLR4 receptor.

-

Methodology:

-

HEK293 cells stably expressing human TLR4/MD-2/CD14 are cultured.

-

Cell membranes are prepared by homogenization and centrifugation.

-

Membrane preparations are incubated with a known radiolabeled TLR4 ligand (e.g., [3H]-LPS) and varying concentrations of this compound.

-

After incubation, bound and free radioligand are separated by filtration.

-

The amount of bound radioligand is quantified by liquid scintillation counting.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

-

NF-κB Reporter Gene Assay

This assay measures the inhibition of NF-κB transcriptional activity.

-

Objective: To determine the potency of this compound in inhibiting TLR4-mediated NF-κB activation.

-

Methodology:

-

HEK293 cells are co-transfected with plasmids encoding human TLR4, MD-2, CD14, and an NF-κB-driven reporter gene (e.g., luciferase or β-lactamase).

-

Cells are pre-incubated with varying concentrations of this compound.

-

Cells are then stimulated with a TLR4 agonist, such as lipopolysaccharide (LPS).

-

After incubation, the reporter gene expression is measured (e.g., by adding a luciferase substrate and measuring luminescence).

-

The IC50 value, representing the concentration of this compound that causes 50% inhibition of NF-κB activation, is calculated.

-

Macrophage Polarization Assay

This assay assesses the ability of this compound to induce the M2 macrophage phenotype.

-

Objective: To quantify the effect of this compound on macrophage polarization.

-

Methodology:

-

Human peripheral blood mononuclear cells (PBMCs) are isolated and monocytes are differentiated into macrophages (M0) using M-CSF.

-

M0 macrophages are then polarized to M1 macrophages using LPS and IFN-γ, in the presence or absence of varying concentrations of this compound.

-

Alternatively, M0 macrophages are treated with this compound to assess direct M2 polarization.

-

After 24-48 hours, macrophage phenotype is assessed by:

-

Flow cytometry: Staining for M1 (e.g., CD80, CD86) and M2 (e.g., CD163, CD206) surface markers.

-

ELISA/qRT-PCR: Measuring the expression of M1 (e.g., TNF-α, IL-6) and M2 (e.g., IL-10, Arginase-1) cytokines and genes.

-

-

The EC50 for M2 marker expression is calculated.

-

Clinical Development and Therapeutic Indications

This compound is currently in Phase III clinical trials for the treatment of non-infectious anterior uveitis, including for patients with uveitic glaucoma. Clinical trial data has suggested that this compound has a favorable safety profile and demonstrates anti-inflammatory activity. While a Phase III trial did not meet its primary endpoint, a post-hoc analysis suggested a positive benefit-risk profile, particularly in patients with uveitic glaucoma where it showed an ability to control inflammation without elevating intraocular pressure, a common side effect of steroid treatments.

Conclusion

This compound is a promising, first-in-class immunomodulatory agent with a unique dual mechanism of action. Its ability to both inhibit the pro-inflammatory TLR4/NF-κB pathway and promote an anti-inflammatory M2 macrophage phenotype makes it an attractive candidate for the treatment of a range of inflammatory diseases, particularly in ophthalmology. While detailed quantitative structure-activity relationship data are not publicly available, the foundational knowledge of its components and mechanism of action provides a strong basis for its continued development. Further disclosure of preclinical data would be invaluable to the scientific community for a more complete understanding of its therapeutic potential and for guiding the development of next-generation immunomodulatory drugs.

References

- 1. This compound by Tarsier Pharma for Glaucoma: Likelihood of Approval [pharmaceutical-technology.com]

- 2. Tuftsin phosphorylcholine-a novel compound harnessing helminths to fight autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tuftsin phosphorylcholine—a novel compound harnessing helminths to fight autoimmunity | springermedicine.com [springermedicine.com]

- 4. tarsierpharma.com [tarsierpharma.com]

Dazdotuftide: A Technical Deep Dive into a Novel Immunomodulator for Ocular Diseases

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dazdotuftide (formerly TRS) is a first-in-class, bio-inspired immunomodulatory agent currently in late-stage clinical development for the treatment of non-infectious anterior uveitis and uveitic glaucoma. Developed by Tarsier Pharma, this novel new chemical entity (NCE) is a conjugate of two endogenous anti-inflammatory molecules: tuftsin (B1682037) and phosphorylcholine. This compound's unique dual mechanism of action involves the inhibition of the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway and the promotion of macrophage polarization from a pro-inflammatory M1 state to an anti-inflammatory M2 state. This whitepaper provides a comprehensive technical overview of the discovery, mechanism of action, and clinical development of this compound, presenting key preclinical and clinical data, detailed experimental protocols, and visualizations of its core biological pathways.

Introduction: Addressing Unmet Needs in Ocular Inflammation

Ocular inflammatory diseases, such as non-infectious uveitis, are a significant cause of vision loss and blindness.[1] Current standard-of-care treatments, primarily corticosteroids, are associated with significant side effects, including elevated intraocular pressure (IOP) and cataract formation. This compound's development is driven by the urgent need for a potent and safe steroid-sparing therapeutic.

The Discovery and Molecular Design of this compound

This compound is a synthetic conjugate of tuftsin, a naturally occurring tetrapeptide with immunomodulatory properties, and phosphorylcholine, a molecule known for its anti-inflammatory effects. This strategic combination aims to synergistically target key inflammatory pathways.

Mechanism of Action: A Dual Approach to Immunomodulation

This compound exerts its anti-inflammatory effects through a dual mechanism of action:

-

Inhibition of the TLR4/NF-κB Signaling Pathway: this compound inhibits the TLR4 signaling pathway, a key initiator of the innate immune response.[2] This inhibition prevents the activation of the transcription factor NF-κB, a central regulator of pro-inflammatory gene expression.

-

Macrophage Polarization: this compound promotes the differentiation of pro-inflammatory M1 macrophages into anti-inflammatory M2 macrophages.[3][4] M2 macrophages play a crucial role in the resolution of inflammation and tissue repair.

This compound is also reported to target Neuropilin-1 (NRP1) and Angiotensin-Converting Enzyme 2 (ACE2), further contributing to its anti-inflammatory and potentially anti-angiogenic properties.[5]

Signaling Pathway

Preclinical Development

This compound has been evaluated in various preclinical models of autoimmune and inflammatory diseases, demonstrating its potential therapeutic efficacy.

Experimental Protocols: Preclinical Studies

-

Collagen-Induced Arthritis (CIA) in Mice:

-

Disease Induction: DBA/1 mice are immunized with an emulsion of bovine type II collagen and complete Freund's adjuvant. A booster injection is given 21 days later.

-

Treatment: this compound is administered subcutaneously or orally.

-

Assessment: Arthritis severity is scored based on paw swelling and inflammation. Histological analysis of the joints is performed to assess cartilage and bone erosion.

-

-

Lupus Nephritis in MRL/lpr Mice:

-

Model: MRL/lpr mice, which spontaneously develop a lupus-like autoimmune disease, are used.

-

Treatment: this compound is administered to assess its effect on the development and progression of glomerulonephritis.

-

Assessment: Proteinuria is monitored weekly. At the end of the study, kidneys are harvested for histological examination and assessment of immune complex deposition.

-

-

Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice:

-

Disease Induction: Acute colitis is induced by administering DSS in the drinking water for a specified period.

-

Treatment: this compound is administered to evaluate its impact on intestinal inflammation.

-

Assessment: Disease activity index (DAI), including weight loss, stool consistency, and rectal bleeding, is monitored daily. Colon length and histological signs of inflammation are assessed at the end of the experiment.

-

Clinical Development

This compound is being investigated in a series of clinical trials for ophthalmic indications.

The TRS4VISION Phase 3 Trial

The TRS4VISION study was a randomized, multi-center, active-controlled, double-masked Phase 3 trial that evaluated the safety and efficacy of this compound 1% ophthalmic solution compared to prednisolone (B192156) acetate (B1210297) 1% ophthalmic suspension in patients with non-infectious anterior uveitis.

-

Study Design: Randomized, double-masked, active-controlled, parallel-group study.

-

Patient Population: 142 patients with active non-infectious anterior uveitis, including those with uveitic glaucoma.

-

Treatment Arms:

-

This compound 1% ophthalmic solution.

-

Prednisolone acetate 1% ophthalmic suspension (active control).

-

-

Randomization: 2:1 (this compound:Prednisolone).

-

Dosing Regimen: One drop administered to the affected eye(s) for four weeks.

-

Primary Endpoint: Proportion of patients with an anterior chamber cell (ACC) count of 0 at week 4.

-

Secondary Endpoints: Change from baseline in ACC, anterior chamber flare, and ocular pain. Safety assessments included monitoring of IOP.

While the TRS4VISION trial did not meet its primary endpoint, a post-hoc analysis suggested a favorable benefit-risk profile for this compound.

Table 1: Key Efficacy Outcomes from the TRS4VISION Trial

| Outcome | This compound 1% | Prednisolone Acetate 1% |

| Complete Resolution of Inflammation (ACC=0) at Day 28 | 48% | 68% |

| Reduction in ACC Grade from Baseline at Day 28 | 1.9 grade reduction | 2.2 grade reduction |

| Total and Prolonged Resolution of Inflammation with Stable IOP (Uveitic Glaucoma Subcohort) | 42% | 27% |

A post-hoc analysis also revealed a 2-fold lower rate of inflammation rebound within two weeks of treatment cessation in the this compound arm compared to the steroid arm. Furthermore, there was a 2.6-fold lower rate of meaningful IOP elevation in the this compound group.

The Tarsier-04 Phase 3 Trial

Based on the findings from the TRS4VISION trial, Tarsier Pharma has designed the Tarsier-04 Phase 3 trial, for which it has received a Special Protocol Assessment (SPA) agreement from the U.S. Food and Drug Administration (FDA).

-

Study Design: Multi-center, randomized, double-masked, active-controlled trial.

-

Planned Enrollment: Up to 300 patients in the United States.

-

Patient Population: Patients with non-infectious uveitis, including those with uveitic glaucoma.

-

Primary Endpoint: The primary endpoint is based on a secondary endpoint from the TRS4VISION trial that achieved a high level of statistical significance (alpha < 0.01).

Safety and Tolerability

Across the clinical trials conducted to date, this compound has demonstrated a favorable safety and tolerability profile, with a notably lower incidence of IOP elevation compared to corticosteroids.

Future Directions

The ongoing development of this compound, particularly the Tarsier-04 trial, will be crucial in determining its future as a novel, steroid-sparing treatment for ocular inflammatory diseases. Additionally, a slow-release formulation of this compound (TRS02) is in preclinical development for back-of-the-eye indications.

Conclusion

This compound represents a promising and innovative approach to the management of ocular inflammation. Its unique dual mechanism of action, targeting both the innate immune response and macrophage polarization, offers the potential for potent anti-inflammatory efficacy with a favorable safety profile, particularly with respect to intraocular pressure. The results from the ongoing and planned clinical trials are eagerly awaited by the ophthalmology and drug development communities.

References

- 1. Tarsier Pharma Announces Results from a Phase 3 Clinical trial in Subjects with Noninfectious Anterior Uveitis Including Subjects with Uveitic Glaucoma - BioSpace [biospace.com]

- 2. The new SARS-CoV-2 strain shows a stronger binding affinity to ACE2 due to N501Y mutant - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tarsierpharma.com [tarsierpharma.com]

- 4. FDA Approves Tarsier Pharma's SPA for Phase 3 TRS01 Trial in Non-infectious Uveitis [synapse.patsnap.com]

- 5. hcplive.com [hcplive.com]

Dazdotuftide: A Technical Guide to its Immunomodulatory Targets

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dazdotuftide (formerly known as TRS) is a first-in-class, bio-inspired immunomodulatory agent currently under investigation for the treatment of autoimmune and inflammatory ocular diseases.[1][2] This small molecule is a conjugate of two endogenous molecules, tuftsin (B1682037) and phosphorylcholine, and exerts its therapeutic effects through a dual mechanism of action.[2] this compound targets key inflammatory pathways by inhibiting Toll-like receptor 4 (TLR4) signaling, which subsequently downregulates the NF-κB transcription factor, and by promoting the polarization of pro-inflammatory M1 macrophages to an anti-inflammatory M2 phenotype.[1][3] This technical guide provides an in-depth overview of the known immune signaling targets of this compound, based on publicly available preclinical and clinical data.

Core Mechanism of Action

This compound's unique structure as a tuftsin-phosphorylcholine conjugate allows it to engage with multiple targets within the immune system. The proposed dual-target approach offers a multifaceted strategy for resolving inflammation.

Inhibition of the TLR4/NF-κB Signaling Pathway

A primary mechanism of this compound is the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway. TLR4, a pattern recognition receptor, plays a crucial role in the innate immune response. Its activation by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), or damage-associated molecular patterns (DAMPs) triggers a downstream signaling cascade that results in the activation of the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells). Activated NF-κB translocates to the nucleus and induces the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

This compound is reported to inhibit this pathway, thereby reducing the production of inflammatory mediators. While specific binding affinities and IC50 values for this compound's interaction with TLR4 and inhibition of NF-κB are not yet publicly available, the proposed mechanism is a key component of its anti-inflammatory effect.

Polarization of Macrophages from M1 to M2 Phenotype

The second key mechanism of this compound is the induction of a phenotypic switch in macrophages from a pro-inflammatory M1 state to an anti-inflammatory M2 state.

-

M1 Macrophages: Classically activated macrophages (M1) are potent effector cells of the innate immune system. They are characterized by the production of high levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and are involved in pathogen clearance and anti-tumor immunity. However, prolonged M1 activation can contribute to chronic inflammation and tissue damage.

-

M2 Macrophages: Alternatively activated macrophages (M2) are associated with the resolution of inflammation, tissue repair, and immune regulation. A key characteristic of M2 macrophages is the production of the anti-inflammatory cytokine IL-10.

By promoting the shift from M1 to M2 macrophages, this compound helps to resolve active inflammation and promotes a return to tissue homeostasis.

Preclinical and Clinical Data

While detailed quantitative data from dedicated dose-response studies are limited in the public domain, preclinical studies in animal models of autoimmune diseases and some clinical trial results provide evidence for the immunomodulatory effects of this compound.

Cytokine Modulation

In preclinical models of autoimmune diseases, this compound has been shown to reduce the levels of pro-inflammatory cytokines while increasing the expression of the anti-inflammatory cytokine IL-10.

| Cytokine | Effect Observed | Reference |

| TNF-α | Reduction | |

| IL-1β | Reduction | |

| IL-6 | Reduction | |

| IL-17 | Reduction | |

| IL-10 | Increase |

Table 1: Summary of this compound's Effect on Key Cytokines in Preclinical Models.

Clinical Observations

In a Phase 3 clinical trial (TRS4VISION) for non-infectious anterior uveitis, the eye drop formulation of this compound (TRS01) demonstrated clear anti-inflammatory activity. Although the primary endpoint was not met, a post-hoc analysis suggested a favorable benefit-risk profile, particularly in patients with uveitic glaucoma. Key inflammation-related parameters were observed to be comparable to the steroid active-control arm.

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound are not extensively published. However, based on the described mechanisms of action, the following standard assays would be employed to characterize its activity.

TLR4/NF-κB Pathway Inhibition Assays

-

NF-κB Reporter Assay: A common method to quantify NF-κB activation is through a reporter gene assay.

-

Objective: To measure the dose-dependent inhibition of NF-κB activation by this compound.

-

Methodology:

-

A cell line (e.g., HEK293) is engineered to express a reporter gene (e.g., luciferase or GFP) under the control of an NF-κB response element.

-

Cells are pre-incubated with varying concentrations of this compound.

-

NF-κB activation is stimulated with a TLR4 agonist, such as LPS.

-

The expression of the reporter gene is quantified (e.g., by measuring luminescence or fluorescence), which is proportional to NF-κB activity.

-

An IC50 value for NF-κB inhibition can be calculated from the dose-response curve.

-

-

Macrophage Polarization Assays

-

Flow Cytometry: This technique is used to identify and quantify different macrophage populations based on the expression of cell surface markers.

-

Objective: To determine the effect of this compound on the percentage of M1 and M2 macrophages.

-

Methodology:

-

Monocytes (e.g., from peripheral blood mononuclear cells - PBMCs) are differentiated into macrophages (M0).

-

M0 macrophages are polarized towards an M1 phenotype using stimuli like LPS and IFN-γ.

-

The polarized M1 macrophages are then treated with this compound.

-

Cells are stained with fluorescently labeled antibodies against M1 markers (e.g., CD80, CD86) and M2 markers (e.g., CD163, CD206).

-

The percentage of cells expressing each marker is quantified using a flow cytometer.

-

-

Other Potential Targets

Some reports suggest that this compound may have additional targets, including Neuropilin-1 (NRP1) and Angiotensin-Converting Enzyme 2 (ACE2), and may also exhibit anti-VEGF (Vascular Endothelial Growth Factor) properties. However, the primary and most frequently cited mechanisms remain the inhibition of the TLR4/NF-κB pathway and the promotion of M2 macrophage polarization.

Conclusion

This compound represents a novel, dual-target approach to the treatment of inflammatory and autoimmune diseases. By inhibiting the TLR4/NF-κB signaling cascade and promoting a shift from pro-inflammatory M1 to anti-inflammatory M2 macrophages, this compound addresses key drivers of the inflammatory process. While further publication of detailed quantitative data and specific experimental protocols is anticipated, the current body of evidence provides a strong rationale for its continued development as a promising therapeutic candidate.

References

Dazdotuftide: A Technical Overview of its Immunomodulatory Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dazdotuftide (formerly known as TRS) is a first-in-class, synthetic peptide conjugate with significant immunomodulatory capabilities. Comprising the endogenous tetrapeptide tuftsin (B1682037) and a phosphorylcholine (B1220837) moiety, this compound exhibits a dual mechanism of action, positioning it as a promising therapeutic candidate for a range of inflammatory and autoimmune diseases. This document provides a detailed technical guide on the immunomodulatory properties of this compound, summarizing key preclinical findings, outlining experimental methodologies, and visualizing its molecular signaling pathways.

Introduction

This compound is a novel chemical entity designed to modulate the immune response by targeting key inflammatory pathways.[1] It is a bio-inspired molecule that combines two components with known immunoregulatory functions:

-

Tuftsin: A naturally occurring tetrapeptide (Thr-Lys-Pro-Arg) primarily produced in the spleen. It is known to influence macrophage function.

-

Phosphorylcholine (PPC): A moiety found on the surface of various pathogens and helminths, which has been shown to have immunomodulatory effects.

This conjugate structure allows this compound to engage with multiple targets in the immune system, leading to a synergistic anti-inflammatory and pro-resolving effect.[2] Preclinical and clinical studies have explored its potential in treating ocular inflammatory conditions such as non-infectious uveitis and uveitic glaucoma, with further development for back-of-the-eye diseases like Diabetic Macular Edema.[3][4][5]

Core Immunomodulatory Mechanisms

This compound's immunomodulatory effects are primarily attributed to two distinct but complementary mechanisms of action.

Inhibition of the TLR4/NF-κB Signaling Pathway

The phosphorylcholine (PPC) component of this compound is proposed to interact with Toll-Like Receptor 4 (TLR4). This interaction leads to the inhibition of the downstream Nuclear Factor-kappa B (NF-κB) signaling cascade, a pivotal pathway in the transcription of pro-inflammatory genes. By suppressing NF-κB activation, this compound effectively reduces the production of a wide array of inflammatory mediators.

Polarization of Macrophages to an M2 Phenotype

The tuftsin moiety of this compound targets Neuropilin-1 (NRP1), a receptor expressed on various immune cells, including macrophages. Binding to NRP1 initiates a signaling cascade that promotes the differentiation of pro-inflammatory M1 macrophages towards an anti-inflammatory and tissue-reparative M2 phenotype. These M2 macrophages are characterized by their secretion of the anti-inflammatory cytokine Interleukin-10 (IL-10).

Signaling Pathways

The dual-target approach of this compound engages two critical signaling pathways in the regulation of inflammation.

TLR4-Mediated NF-κB Inhibition

The PPC moiety of this compound is believed to interfere with the activation of TLR4, which in turn prevents the recruitment of adaptor proteins like MyD88 and the subsequent phosphorylation cascade that leads to the activation of the IKK complex. This ultimately prevents the degradation of IκBα and the translocation of the NF-κB p65/p50 dimer to the nucleus, thus inhibiting the transcription of pro-inflammatory genes.

NRP1-Mediated Macrophage Polarization

The tuftsin component of this compound binds to NRP1. This interaction is understood to leverage the canonical Transforming Growth Factor-beta (TGF-β) signaling pathway. It promotes the phosphorylation of Smad3 while reducing the phosphorylation of Akt. This signaling cascade ultimately drives the transcriptional changes necessary for the polarization of macrophages from the M1 to the M2 phenotype.

In Vitro Immunomodulatory Effects

Preclinical in vitro studies have demonstrated this compound's significant impact on key markers of inflammation and immune cell function.

Cytokine Production

In studies using activated human peripheral blood mononuclear cells (PBMCs), this compound has been shown to decrease the production of a broad range of pro-inflammatory cytokines. While specific quantitative data from peer-reviewed preclinical studies are not widely available, the qualitative effects are consistently reported.

| Cytokine/Chemokine | Effect of this compound Treatment | Cell Type |

| Pro-inflammatory | ||

| IL-1β | Decreased | Activated PBMCs, Inflamed Temporal Artery Biopsies |

| IL-2 | Decreased (reportedly superior to dexamethasone) | Activated PBMCs |

| IL-5 | Decreased | Activated PBMCs |

| IL-6 | Decreased | Activated PBMCs, Inflamed Temporal Artery Biopsies |

| IL-9 | Decreased | Activated PBMCs |

| IL-12(p70) | Decreased | Activated PBMCs |

| IL-13 | Decreased | Activated PBMCs, Inflamed Temporal Artery Biopsies |

| IL-17A | Decreased | Activated PBMCs, Inflamed Temporal Artery Biopsies |

| IL-18 | Decreased (reportedly superior to dexamethasone) | Activated PBMCs |

| IL-21 | Decreased | Activated PBMCs |

| IL-22 | Decreased | Activated PBMCs |

| IL-23 | Decreased | Activated PBMCs |

| IFN-γ | Decreased (reportedly superior to dexamethasone) | Activated PBMCs |

| TNF-α | Decreased | Activated PBMCs |

| GM-CSF | Decreased | Activated PBMCs |

| Anti-inflammatory | ||

| IL-10 | Increased (secreted by M2 macrophages) | Macrophages |

Macrophage Polarization and Gene Expression

This compound induces a shift from the M1 to the M2 macrophage phenotype. This is accompanied by changes in the expression of key genes and surface markers.

| Marker | Phenotype | Effect of this compound Treatment |

| Gene Expression | ||

| CD68 | General Macrophage Marker | Decreased in inflamed Temporal Artery Biopsies |

| iNOS (NOS2) | M1 | Expected Decrease |

| Arginase-1 (Arg1) | M2 | Expected Increase |

| Surface Markers | ||

| CD86 | M1 | Expected Decrease |

| CD206 (Mannose Receptor) | M2 | Expected Increase |

Experimental Protocols

The following sections describe representative methodologies for key experiments used to characterize the immunomodulatory properties of this compound. These are generalized protocols and may require optimization for specific experimental conditions.

PBMC Isolation and Cytokine Analysis

This protocol outlines the process for assessing the effect of this compound on cytokine production by activated human PBMCs.

Methodology:

-

PBMC Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: Resuspend PBMCs in complete RPMI-1640 medium and plate at a density of 1 x 10^6 cells/well in a 96-well plate.

-

Treatment: Add this compound at various concentrations to the respective wells. Include a vehicle-only control group.

-

Activation: Stimulate the cells with anti-CD3/CD28 beads to induce T-cell activation and subsequent cytokine release.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

-

Cytokine Quantification: Analyze the supernatant for cytokine concentrations using ELISA or a multiplex bead-based immunoassay.

Macrophage Polarization Assay

This protocol describes the in vitro generation of bone marrow-derived macrophages (BMDMs) and their polarization to M1 and M2 phenotypes to assess the effect of this compound.

Methodology:

-

BMDM Generation: Isolate bone marrow cells from the femurs and tibias of mice. Culture the cells in the presence of Macrophage Colony-Stimulating Factor (M-CSF) for 7 days to differentiate them into naive M0 macrophages.

-

Polarization:

-

M1 Control: Treat M0 macrophages with Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for 24 hours.

-

M2 Control: Treat M0 macrophages with Interleukin-4 (IL-4) for 24 hours.

-

Test Condition: Treat M0 macrophages with LPS and IFN-γ in the presence of this compound for 24 hours.

-

-

Analysis:

-

Flow Cytometry: Stain cells with fluorescently labeled antibodies against M1 (e.g., CD86) and M2 (e.g., CD206) surface markers and analyze by flow cytometry.

-

qRT-PCR: Extract RNA from the cells and perform quantitative real-time PCR to measure the gene expression of M1 markers (e.g., iNOS) and M2 markers (e.g., Arginase-1, IL-10).

-

ELISA: Collect the cell culture supernatant and measure the concentration of key M1 (e.g., TNF-α) and M2 (e.g., IL-10) cytokines.

-

Conclusion

This compound represents a novel and promising immunomodulatory agent with a well-defined dual mechanism of action. By simultaneously inhibiting the pro-inflammatory TLR4/NF-κB pathway and promoting the pro-resolving M2 macrophage phenotype via NRP1 signaling, it offers a multifaceted approach to controlling inflammation. The preclinical data, though largely qualitative in the public domain, consistently support its potent anti-inflammatory effects across various in vitro systems. Further publication of quantitative preclinical and clinical data will be crucial in fully elucidating its therapeutic potential and refining its clinical applications in a range of immune-mediated diseases.

References

- 1. tarsierpharma.com [tarsierpharma.com]

- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. Suppressing Inflammation for the Treatment of Diabetic Retinopathy and Age-Related Macular Degeneration: this compound as a Potential New Multitarget Therapeutic Candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ophthalmologytimes.com [ophthalmologytimes.com]

- 5. hcplive.com [hcplive.com]

Dazdotuftide: A Novel Immunomodulator Driving M1 to M2 Macrophage Polarization

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dazdotuftide (formerly known as TRS) is a first-in-class immunomodulatory agent under development with a novel, dual mechanism of action aimed at resolving inflammation. This technical guide provides a comprehensive overview of the core mechanism of this compound, focusing on its ability to induce the polarization of pro-inflammatory M1 macrophages to an anti-inflammatory M2 phenotype. This process is critical for the resolution of inflammation and tissue repair, positioning this compound as a promising therapeutic candidate for a range of inflammatory and autoimmune diseases, with a primary focus on ocular conditions. This document synthesizes the available preclinical and clinical information, outlines standard experimental protocols for assessing macrophage polarization, and presents the underlying signaling pathways.

Introduction to this compound and Macrophage Polarization

This compound is a synthetic, patent-protected compound designed to control inflammatory processes by modulating the innate immune system.[1] A key aspect of its immunomodulatory effect is the induction of a phenotypic switch in macrophages from a pro-inflammatory M1 state to an anti-inflammatory M2 state.[1][2][3][4] This shift is a crucial determinant in the balance between chronic inflammation and the restoration of tissue homeostasis.

Macrophages are highly plastic immune cells that can adopt distinct functional phenotypes in response to microenvironmental cues. The two major polarization states are:

-

M1 (Classically Activated) Macrophages: Typically induced by interferon-gamma (IFN-γ) and microbial products like lipopolysaccharide (LPS), M1 macrophages produce high levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and IL-6. They are characterized by the expression of surface markers like CD86 and the enzyme inducible nitric oxide synthase (iNOS).

-

M2 (Alternatively Activated) Macrophages: Induced by cytokines such as IL-4 and IL-13, M2 macrophages are involved in the resolution of inflammation and tissue repair. They secrete anti-inflammatory cytokines, most notably Interleukin-10 (IL-10), and are characterized by the expression of markers like CD163, CD206, and Arginase-1.

This compound's therapeutic potential lies in its ability to promote the M2 phenotype, thereby dampening the inflammatory response and fostering a pro-resolving microenvironment.

Mechanism of Action of this compound

This compound exerts its effects through a dual mechanism of action:

-

Inhibition of the Toll-Like Receptor 4 (TLR4)/NF-κB Signaling Pathway: this compound acts as an antagonist to TLR4, a key pattern recognition receptor involved in the innate immune response. By inhibiting TLR4, this compound blocks the downstream activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor for pro-inflammatory gene expression. This leads to a reduction in the production of M1-associated cytokines.

-

Induction of M2 Macrophage Polarization: this compound actively promotes the differentiation of macrophages towards an M2 phenotype. This is highlighted by the increased secretion of the anti-inflammatory cytokine IL-10.

Signaling Pathways

The following diagram illustrates the proposed signaling pathway for this compound-mediated M1 to M2 macrophage polarization.

Quantitative Data on Macrophage Polarization

While specific quantitative data from preclinical studies with this compound are not extensively published in peer-reviewed literature, the consistent reporting from Tarsier Pharma indicates a significant shift towards an M2 phenotype. The expected outcomes from in vitro and in vivo studies are summarized in the tables below, based on standard markers of macrophage polarization.

Table 1: Expected Effect of this compound on Macrophage Surface Marker Expression

| Marker | Macrophage Phenotype | Expected Change with this compound |

| CD86 | M1 | Decrease |

| CD163 | M2 | Increase |

| CD206 | M2 | Increase |

Table 2: Expected Effect of this compound on Macrophage-Secreted Factors

| Secreted Factor | Macrophage Phenotype | Expected Change with this compound |

| TNF-α | M1 | Decrease |

| IL-1β | M1 | Decrease |

| IL-6 | M1 | Decrease |

| iNOS | M1 | Decrease |

| IL-10 | M2 | Increase |

| Arginase-1 (Arg-1) | M2 | Increase |

Experimental Protocols

Detailed experimental protocols for studies specifically investigating this compound are proprietary to the manufacturer. However, the following sections describe standard, widely accepted methodologies for assessing M1 and M2 macrophage polarization, which are presumed to be the basis for the characterization of this compound's effects.

In Vitro Macrophage Polarization and Treatment

This workflow outlines the general procedure for polarizing macrophages in vitro and treating them with this compound.

Key Experimental Assays

4.2.1. Flow Cytometry for Surface Marker Analysis

-

Objective: To quantify the expression of M1 (e.g., CD86) and M2 (e.g., CD163, CD206) surface markers on macrophages following treatment with this compound.

-

Methodology:

-

Culture and polarize macrophages as described in section 4.1.

-

Treat cells with varying concentrations of this compound for a specified duration (e.g., 24-48 hours).

-

Harvest cells and wash with FACS buffer (PBS with 2% FBS).

-

Incubate cells with fluorescently conjugated antibodies against CD86, CD163, CD206, and a pan-macrophage marker (e.g., CD68 or F4/80 for murine cells).

-

Analyze the stained cells using a flow cytometer to determine the percentage of cells expressing each marker and the mean fluorescence intensity.

-

4.2.2. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Profiling

-

Objective: To measure the concentration of pro-inflammatory (TNF-α, IL-1β) and anti-inflammatory (IL-10) cytokines in the culture supernatant of this compound-treated macrophages.

-

Methodology:

-

Culture, polarize, and treat macrophages as described in section 4.1.

-

Collect the cell culture supernatants at various time points.

-

Perform ELISA for TNF-α, IL-1β, and IL-10 according to the manufacturer's instructions for commercially available kits.

-

Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on a standard curve.

-

4.2.3. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

-

Objective: To assess the mRNA expression levels of M1 (e.g., NOS2) and M2 (e.g., ARG1, IL10) associated genes in macrophages treated with this compound.

-

Methodology:

-

Culture, polarize, and treat macrophages as described in section 4.1.

-

Isolate total RNA from the cells using a suitable RNA extraction kit.

-

Synthesize cDNA from the extracted RNA using reverse transcriptase.

-

Perform qRT-PCR using primers specific for the target genes and a housekeeping gene for normalization (e.g., GAPDH or ACTB).

-

Analyze the relative gene expression using the ΔΔCt method.

-

4.2.4. NF-κB Activation Assay

-

Objective: To confirm the inhibitory effect of this compound on the NF-κB signaling pathway.

-

Methodology:

-

Culture macrophages and pre-treat with this compound for a specified time.

-

Stimulate the cells with an NF-κB activator, such as LPS.

-

Prepare nuclear extracts from the cells.

-

Measure the DNA-binding activity of NF-κB (p65 subunit) in the nuclear extracts using a commercially available NF-κB p65 transcription factor assay kit (a type of ELISA).

-

Alternatively, use a reporter cell line expressing a luciferase or fluorescent protein under the control of an NF-κB responsive promoter.

-

Clinical Development and Therapeutic Potential

This compound is being developed in both topical (TRS01) and injectable (TRS02) formulations for the treatment of ocular inflammatory diseases, including non-infectious uveitis, diabetic macular edema, and non-proliferative diabetic retinopathy. Clinical trials, such as the TRS4VISION study, have been conducted to evaluate the safety and efficacy of this compound. The unique mechanism of action, particularly its ability to promote a pro-resolving M2 macrophage phenotype, suggests that this compound may offer a sustained therapeutic effect with a favorable safety profile compared to corticosteroids.

Conclusion

This compound represents a novel and promising approach to the treatment of inflammatory diseases. Its dual mechanism of action, involving the inhibition of the pro-inflammatory TLR4/NF-κB pathway and the promotion of an anti-inflammatory M2 macrophage phenotype, addresses a key underlying pathology of chronic inflammation. While detailed quantitative data from preclinical studies are not yet widely available, the consistent reporting of its mechanism provides a strong rationale for its continued development. The experimental protocols outlined in this guide provide a framework for the further investigation of this compound and other immunomodulatory compounds targeting macrophage polarization. As more data from clinical trials become available, the full therapeutic potential of this compound will be further elucidated.

References

- 1. tarsierpharma.com [tarsierpharma.com]

- 2. Suppressing Inflammation for the Treatment of Diabetic Retinopathy and Age-Related Macular Degeneration: this compound as a Potential New Multitarget Therapeutic Candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tarsierpharma.com [tarsierpharma.com]

- 4. ophthalmologytimes.com [ophthalmologytimes.com]

Preclinical Profile of Dazdotuftide: A Novel Immunomodulator for Inflammatory Ocular Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Dazdotuftide (formerly known as TRS) is a first-in-class, bio-inspired synthetic molecule emerging as a potent therapeutic candidate for a range of autoimmune and inflammatory ocular diseases. Its novel, dual-target mechanism of action aims to provide efficacy comparable to corticosteroids but with a significantly improved safety profile, particularly concerning intraocular pressure (IOP). This document provides a comprehensive overview of the preclinical data and foundational science supporting the development of this compound for ophthalmological indications, including diabetic retinopathy (DR), age-related macular degeneration (AMD), and non-infectious uveitis. While specific quantitative data from preclinical ophthalmic models are limited in publicly available literature, this guide synthesizes findings from relevant autoimmune animal models and details the core mechanisms and experimental frameworks used to evaluate its activity.

Core Mechanism of Action

This compound exerts its immunomodulatory effects through a unique dual mechanism that targets key inflammatory pathways.[1]

-

Inhibition of the TLR4/NF-κB Signaling Pathway: this compound inhibits the Toll-Like Receptor 4 (TLR4) signaling cascade.[1] TLR4 activation by damage-associated molecular patterns (DAMPs) or pathogen-associated molecular patterns (PAMPs) is a critical upstream event in the inflammatory process, leading to the activation of the transcription factor NF-κB.[2] By inhibiting this pathway, this compound effectively reduces the transcription and subsequent release of a host of pro-inflammatory and pro-angiogenic cytokines, including TNF-α, IL-1, IL-6, and VEGF.[1][2]

-

Modulation of Macrophage Polarization: The compound actively promotes a shift in macrophage phenotype from the pro-inflammatory M1 state to the anti-inflammatory M2 state. M1 macrophages are known to drive inflammation and tissue damage, whereas M2 macrophages are associated with the resolution of inflammation, tissue repair, and the secretion of anti-inflammatory cytokines like IL-10.

This dual action allows this compound to not only suppress inflammatory triggers but also to actively promote a pro-resolution microenvironment within the ocular tissues.

Visualizing the Mechanism

The following diagrams illustrate the key molecular pathways targeted by this compound.

Preclinical Efficacy Data

While specific preclinical studies of this compound in validated ophthalmology models like endotoxin-induced uveitis (EIU) are not extensively detailed in public literature, its anti-inflammatory activity has been demonstrated in several other autoimmune animal models. These studies provide strong evidence of its systemic immunomodulatory potential, which is foundational to its development for ocular indications.

| Animal Model | Key Findings | Citation |

| Rheumatoid Arthritis | Effective in preventing and treating the disease; accompanied by a reduction of pro-inflammatory cytokine levels and an increase in anti-inflammatory cytokine expression. | |

| Lupus Nephritis | Demonstrated efficacy in disease treatment, associated with expansion of T and B regulatory cells. | |

| Colitis | Showed therapeutic effect, with a corresponding modulation of pro- and anti-inflammatory cytokines. |

These non-ocular studies collectively show that this compound administration leads to a systemic reduction in inflammation, validating its mechanism of action in vivo.

Experimental Protocols

To evaluate a candidate compound like this compound for ophthalmic indications, standardized preclinical models are essential. Below are detailed methodologies for key experiments that form the basis for such an evaluation.

In Vivo Model: Endotoxin-Induced Uveitis (EIU)

The EIU model is a well-established and rapid method for studying acute ocular inflammation and for screening potential anti-inflammatory therapeutics.

Objective: To assess the ability of this compound to suppress acute anterior uveitis.

Methodology:

-

Animal Model: Lewis rats or C57BL/6J mice are typically used.

-

Induction of Uveitis: A single subcutaneous or footpad injection of lipopolysaccharide (LPS) from Salmonella or E. coli is administered to induce uveitis.

-

Treatment Groups:

-

Vehicle Control (e.g., saline)

-

This compound (various doses, administered topically as eye drops or via intravitreal/systemic injection)

-

Positive Control (e.g., Dexamethasone or Prednisolone eye drops)

-

-

Inflammation Assessment (24 hours post-induction):

-

Clinical Scoring: Eyes are examined using a slit-lamp microscope to grade the inflammatory response (e.g., iris hyperemia, conjunctival vessel dilation, aqueous flare).

-

Cell Infiltration Analysis: Aqueous humor is collected, and the number of infiltrating inflammatory cells (neutrophils, macrophages) is quantified using a hemocytometer or flow cytometry.

-

Protein Concentration: The protein concentration in the aqueous humor is measured (e.g., via Bradford assay) as an indicator of blood-aqueous barrier breakdown.

-

-

Cytokine Analysis: Levels of key inflammatory mediators (TNF-α, IL-1β, IL-6, PGE2) in the aqueous humor and ocular tissues are quantified using ELISA or multiplex bead assays.

-

Histopathology: Enucleated eyes are fixed, sectioned, and stained (e.g., with H&E) to histologically evaluate inflammatory cell infiltration in the anterior and posterior segments.

In Vitro Assay: Macrophage Polarization

This assay is crucial for confirming the direct effect of this compound on macrophage phenotype switching.

Objective: To determine if this compound can induce the polarization of M1 macrophages towards an M2 phenotype in vitro.

Methodology:

-

Cell Culture: A murine macrophage cell line (e.g., RAW264.7) or human monocyte-derived macrophages (hMDMs) are used.

-

M1 Polarization (Priming): Macrophages are first polarized to the M1 state by incubating them with IFN-γ and LPS for 24 hours.

-

Treatment: The primed M1 macrophages are then treated with:

-

Vehicle Control

-

This compound (various concentrations)

-

Positive Control (e.g., IL-4, a known M2-polarizing cytokine)

-

-

Phenotypic Analysis (24-48 hours post-treatment):

-

Gene Expression: RNA is extracted, and qPCR is performed to measure the expression of M1 markers (e.g., iNOS, TNFα, IL-1β) and M2 markers (e.g., Arg-1, IL-10, CD206).

-

Protein Secretion: The cell culture supernatant is collected to measure the secretion of M1 cytokines (TNF-α, IL-12) and M2 cytokines (IL-10) via ELISA.

-

Surface Marker Expression: Cells are analyzed by flow cytometry for the expression of M1 surface markers (e.g., CD86) and M2 surface markers (e.g., CD206/Mannose Receptor).

-

Conclusion and Future Directions

This compound is a promising, next-generation immunomodulatory agent for treating a spectrum of inflammatory ocular diseases. Its dual mechanism, which combines the suppression of the upstream TLR4 inflammatory pathway with the promotion of a pro-resolution M2 macrophage phenotype, distinguishes it from existing therapies. While preclinical data in non-ocular autoimmune models have been positive, detailed studies in validated ophthalmic models are a critical next step. The experimental protocols outlined in this guide provide a clear framework for elucidating its efficacy in conditions such as uveitis, diabetic macular edema, and AMD. As this compound advances through clinical development, its potential to offer a safe and effective steroid-sparing treatment could address a significant unmet need for patients with sight-threatening ocular inflammation.

References

- 1. Tarsier Pharma Announces Results from a Phase 3 Clinical trial in Subjects with Noninfectious Anterior Uveitis Including Subjects with Uveitic Glaucoma - BioSpace [biospace.com]

- 2. Suppressing Inflammation for the Treatment of Diabetic Retinopathy and Age-Related Macular Degeneration: this compound as a Potential New Multitarget Therapeutic Candidate - PMC [pmc.ncbi.nlm.nih.gov]

Dazdotuftide: A Novel Modulator of NF-κB Signaling for Inflammatory Diseases

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Dazdotuftide (formerly known as TRS) is a first-in-class synthetic, patent-protected compound with a novel dual-target mechanism of action, positioning it as a promising therapeutic candidate for a range of autoimmune and inflammatory diseases, particularly in ophthalmology.[1][2] Its primary mode of action involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway through the antagonism of Toll-Like Receptor 4 (TLR4).[1] Additionally, this compound promotes the resolution of inflammation by inducing a phenotypic switch of macrophages from a pro-inflammatory M1 state to an anti-inflammatory M2 state.[1][3] This technical guide provides a comprehensive overview of the role of this compound in the inhibition of NF-κB signaling, including its mechanism of action, supporting preclinical rationale, and representative experimental protocols for its evaluation.

Introduction to NF-κB Signaling and its Role in Inflammation

The NF-κB family of transcription factors are central regulators of the inflammatory response. In an inactive state, NF-κB proteins are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various pro-inflammatory signals, such as lipopolysaccharide (LPS) binding to TLR4, a signaling cascade is initiated, leading to the phosphorylation and subsequent degradation of IκB. This allows for the translocation of NF-κB into the nucleus, where it binds to specific DNA sequences and induces the transcription of a wide array of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6), chemokines, and adhesion molecules. Dysregulation of the NF-κB pathway is a hallmark of many chronic inflammatory and autoimmune diseases.

This compound's Mechanism of Action

This compound exerts its anti-inflammatory effects through a dual mechanism that synergistically dampens the inflammatory response.

Inhibition of NF-κB Signaling via TLR4 Antagonism

The primary mechanism of this compound is the inhibition of the NF-κB signaling cascade through the modulation of TLR4.[1] TLR4 is a key pattern recognition receptor that recognizes pathogen-associated molecular patterns (PAMPs), such as LPS from Gram-negative bacteria, and damage-associated molecular patterns (DAMPs) released from stressed or dying cells. Activation of TLR4 initiates a signaling cascade that converges on the activation of the IκB kinase (IKK) complex, leading to IκBα degradation and subsequent NF-κB activation. By acting as a TLR4 antagonist, this compound is believed to prevent the binding of its ligands, thereby blocking the initiation of this pro-inflammatory signaling cascade. This ultimately results in the suppression of NF-κB-mediated transcription of inflammatory genes.

Polarization of Macrophages to an Anti-inflammatory M2 Phenotype

In addition to its direct inhibitory effect on NF-κB signaling, this compound has been shown to modulate the phenotype of macrophages.[3] Macrophages are highly plastic immune cells that can exist in a spectrum of activation states, broadly categorized as the pro-inflammatory M1 phenotype and the anti-inflammatory M2 phenotype. M1 macrophages, typically activated by IFN-γ and LPS, produce high levels of pro-inflammatory cytokines and are involved in pathogen clearance. In contrast, M2 macrophages, induced by cytokines such as IL-4 and IL-13, are involved in the resolution of inflammation, tissue repair, and immune regulation. This compound promotes the shift of macrophages from the M1 to the M2 phenotype, which contributes to its overall anti-inflammatory effect by increasing the production of anti-inflammatory cytokines like IL-10 and reducing the expression of pro-inflammatory mediators.[3]

Quantitative Data on NF-κB Inhibition by this compound

As of the latest available public information, specific quantitative data on the inhibition of NF-κB signaling by this compound, such as IC50 or Kd values from in vitro assays, have not been disclosed by Tarsier Pharma. The following table is a representative template of how such data would be presented.

| Assay Type | Cell Line | Stimulant | Parameter | This compound Activity |

| NF-κB Reporter Assay | HEK293-TLR4 | LPS | IC50 | Data not publicly available |

| TLR4 Binding Assay | Recombinant Human TLR4/MD2 | - | Kd | Data not publicly available |

| TNF-α Secretion Assay | THP-1 macrophages | LPS | IC50 | Data not publicly available |

| IL-6 Secretion Assay | THP-1 macrophages | LPS | IC50 | Data not publicly available |

Caption: Representative table for summarizing quantitative data on this compound's inhibitory effects.

Experimental Protocols

The following are detailed, representative methodologies for key experiments that would be used to characterize the inhibitory effect of this compound on NF-κB signaling and macrophage polarization. These protocols are based on standard laboratory practices, as specific protocols for this compound have not been publicly released.

NF-κB Reporter Gene Assay

This assay is used to quantify the transcriptional activity of NF-κB in response to a stimulus in the presence or absence of an inhibitor.

Materials:

-

HEK293 cells stably expressing human TLR4, MD2, and a CD14 co-receptor.

-

NF-κB luciferase reporter plasmid (containing multiple NF-κB binding sites upstream of a luciferase gene).

-

Control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase) for normalization.

-

Lipofectamine 2000 or other suitable transfection reagent.

-

This compound.

-

Lipopolysaccharide (LPS).

-

Dual-Luciferase® Reporter Assay System (Promega).

-

Luminometer.

Protocol:

-

Seed HEK293-TLR4 cells in a 96-well plate at a density that will result in 80-90% confluency on the day of transfection.

-

Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control Renilla plasmid using Lipofectamine 2000 according to the manufacturer's instructions.

-

After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle control.

-

Incubate for 1 hour, then stimulate the cells with an optimal concentration of LPS (e.g., 100 ng/mL).

-

After 6-8 hours of stimulation, lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer and the Dual-Luciferase® Reporter Assay System.

-